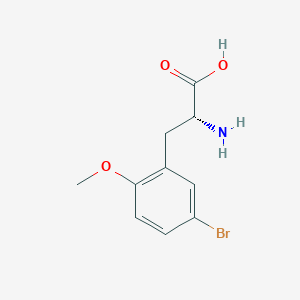

5-Bromo-2-methoxy-D-phenylalanine

Description

Significance of D-Phenylalanine Derivatives in Biomedical and Material Sciences

While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids and their derivatives have garnered significant attention for their unique roles and applications. biochemden.comacs.org D-amino acids are less common in nature but are found in the cell walls of bacteria and in some marine invertebrates. wikipedia.orgnih.gov

In biomedical sciences , D-phenylalanine derivatives are investigated for various therapeutic purposes. For instance, some derivatives have been studied for their potential to treat conditions like phenylketonuria (PKU), a metabolic disorder. ontosight.ai Others have shown potential as enzyme inhibitors, antimicrobial agents, and neuroprotective agents. ontosight.ai The D-configuration can make these compounds resistant to degradation by enzymes that typically break down L-amino acids, potentially leading to longer-lasting effects in the body. One such derivative, N-[(trans-4-isopropylcyclohexyl)-carbonyl]D-phenylalanine (A-4166), has been investigated as a hypoglycemic agent that stimulates insulin (B600854) release. nih.gov

In material sciences , phenylalanine and its derivatives are utilized as versatile building blocks for creating low-molecular-weight gelators. rsc.orgresearchgate.net These molecules can self-assemble into fibrous networks, forming soft gel materials. rsc.org The properties of these gels can be fine-tuned by modifying the phenylalanine structure, making them suitable for applications such as drug delivery, tissue engineering, and environmental remediation. rsc.orgresearchgate.netnih.gov

Contextualizing Halogenation and Methoxylation in Amino Acid Chemistry

Halogenation , the process of introducing a halogen atom (like bromine) into a molecule, is a powerful tool in medicinal chemistry. nih.govnih.gov Adding a halogen can significantly alter a molecule's physical and chemical properties, such as its size, shape, and how it interacts with other molecules. nih.gov In the context of amino acids, halogenation can influence their biological activity and be used to develop new drugs. nih.gov For example, brominated amino acids are found in various marine organisms and can exhibit antimicrobial properties. nih.gov The process of creating halogenated amino acids can be achieved through various synthetic strategies, and researchers are also exploring enzymatic methods for this purpose. nih.govresearchgate.net

Methoxylation , the addition of a methoxy (B1213986) group (-OCH3), is another common chemical modification. The introduction of a methoxy group can impact a molecule's solubility, electronic properties, and how it binds to biological targets. In the synthesis of complex molecules, methoxy groups can be used as protecting groups or to direct other chemical reactions. The synthesis of compounds like 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine (B19318) demonstrates a practical application of introducing a methoxy group. chemicalbook.com

Chiral Specificity and Stereochemical Significance in Research of the Compound

Chirality is a fundamental property of many organic molecules, including amino acids. It refers to the existence of non-superimposable mirror-image forms called enantiomers (L- and D-forms). acs.orgnih.gov While L- and D-amino acids have identical physical properties under many conditions, their biological behavior can be vastly different because biological systems, such as enzymes and receptors, are also chiral. biochemden.comwikipedia.org

The stereochemical significance of 5-Bromo-2-methoxy-D-phenylalanine lies in its "D" configuration. Most amino acids found in proteins are in the "L" configuration. biochemden.comacs.org The use of the D-enantiomer can confer specific properties, such as increased resistance to enzymatic degradation. wikipedia.org This is a crucial consideration in drug design, as it can potentially prolong the therapeutic effect of a compound.

The specific three-dimensional arrangement of atoms, or stereochemistry , is critical for a molecule's biological activity. ontosight.ai Even subtle changes in stereochemistry, such as the configuration of different parts of a molecule, can lead to significant variations in how it interacts with biological targets. nih.govnih.gov For example, studies on deuterated phenylalanine derivatives have shown that enzymes can distinguish between different stereoisomers, leading to different reaction outcomes. semanticscholar.orgrsc.org Therefore, the precise stereochemistry of this compound is a key determinant of its potential applications in advanced research.

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

(2R)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1 |

InChI Key |

REWQRRCVTMPNHM-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)C[C@H](C(=O)O)N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Methoxy D Phenylalanine and Analogs

Chemical Synthesis Approaches for Substituted Phenylalanines

The creation of intricately substituted phenylalanine derivatives like 5-Bromo-2-methoxy-D-phenylalanine necessitates exacting control over both stereochemistry and regiochemistry. The following sections explore key chemical strategies that facilitate the construction of these complex molecules.

Stereoselective and Enantioselective Chemical Transformations of Phenylalanine Scaffolds

A crucial step in synthesizing this compound is establishing the correct D-configuration at the alpha-carbon. Asymmetric hydrogenation is a prominent method for achieving this, where a prochiral precursor is hydrogenated using a chiral catalyst to produce the desired enantiomer. acs.org For instance, an N-acetyl dehydroamino-acid can be effectively hydrogenated to yield the target D-phenylalanine derivative. acs.org

Another powerful technique is the use of chiral glycine (B1666218) equivalents. doi.org For example, 15N-labeled 8-phenylmenthylhippurate can serve as a chiral glycine template. doi.org Alkylation of this template with a suitable electrophile, such as (S)-(+)-benzyl-α-d-mesylate, allows for the stereoselective formation of the Cα-Cβ bond, leading to the desired D-phenylalanine derivative with good diastereomeric excess. doi.orgresearchgate.net This approach offers a versatile route to chirally deuterated amino acids. doi.org

Directed Bromination Strategies in Aromatic Amino Acid Synthesis

Introducing a bromine atom specifically at the C5 position of the phenyl ring demands a regioselective approach. Direct bromination of N-phthaloyl derivatives of phenylalanine has been shown to occur regiospecifically at the β-position, highlighting the influence of the protecting group on the reaction's outcome. researchgate.net For ortho-selective halogenation, palladium-catalyzed C-H functionalization directed by a primary amine group on phenylalanine derivatives has proven effective. nih.gov This method has been successfully applied to a range of quaternary amino acid derivatives. nih.gov

Regioselective Methoxylation Techniques in Amino Acid Derivatization

Achieving regioselective methoxylation, particularly at the C2 position, is often accomplished through the synthesis of a pre-functionalized aromatic precursor. This involves starting with a benzene (B151609) ring that already contains the desired methoxy (B1213986) group and other functionalities that can be later converted into the amino acid side chain. Cross-coupling reactions, such as the Suzuki or Negishi couplings, are instrumental in this process, allowing for the formation of the carbon-carbon bond between the functionalized aromatic ring and the amino acid backbone. nih.gov

Precursor Synthesis and Derivatization Strategies for Functionalized Phenylalanines

The synthesis of functionalized phenylalanines often begins with commercially available starting materials that are then elaborated through a series of chemical transformations. For example, 2-bromo-4-fluorobenzaldehyde (B1271550) can be converted into a trifluoromethylated alcohol, which then undergoes a Wittig reaction to form a styrene (B11656) derivative. nih.gov This intermediate can then be coupled with a protected β-iodoalanine using a Negishi cross-coupling to construct the full phenylalanine backbone. nih.gov Another common strategy involves the Erlenmeyer condensation of a substituted benzaldehyde (B42025) with N-acetylglycine to form an azlactone, which can then be reduced and hydrolyzed to the desired amino acid. nih.gov Experimental protocols have been developed for the synthesis and resolution of numerous ring-substituted phenylalanines in significant quantities. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing superior stereoselectivity under milder reaction conditions.

Enzyme Engineering for Stereoselective D-Amino Acid Synthesis (e.g., Aminotransferases, Phenylalanine Ammonia (B1221849) Lyases, Dehydrogenases)

The production of D-amino acids, which are valuable building blocks for pharmaceuticals, has greatly benefited from enzymatic methods. nih.govnih.gov While nature predominantly utilizes L-amino acids, advances in protein engineering have enabled the modification of enzymes to favor the synthesis of their D-counterparts. youtube.comyoutube.com

D-Amino Acid Transaminases (D-AATs) catalyze the transfer of an amino group from a D-amino donor, such as D-alanine or D-glutamate, to an α-keto acid acceptor. wikipedia.orgebi.ac.uk These enzymes, which belong to the family of pyridoxal-5'-phosphate (PLP)-dependent enzymes, can produce a wide variety of D-amino acids with high stereoselectivity. mdpi.com For the synthesis of this compound, the corresponding α-keto acid would be required as a substrate. Multi-enzyme cascade systems have been developed that couple D-AATs with other enzymes like glutamate (B1630785) racemase and dehydrogenases to regenerate the amino donor and cofactor, creating an efficient synthetic pathway. nih.govresearchgate.net

Phenylalanine Ammonia Lyases (PALs) naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.orgfrontiersin.org However, under high concentrations of ammonia, this reaction is reversible, allowing for the synthesis of L-phenylalanine derivatives. frontiersin.orgnih.gov While PALs are typically L-selective, chemoenzymatic cascade processes have been developed to produce D-phenylalanine derivatives. nih.govresearchgate.net These systems couple the PAL-catalyzed amination with a deracemization process, which involves the stereoselective oxidation of the L-amino acid followed by a non-selective reduction of the resulting α-keto acid, leading to high yields and excellent optical purity of the D-amino acid. nih.gov

D-Amino Acid Dehydrogenases (D-AADHs) offer a direct route to D-amino acids through the reductive amination of α-keto acids. wikipedia.orgnih.gov These enzymes utilize ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH) to produce the corresponding D-amino acid with high enantioselectivity. nih.govnih.gov Protein engineering has been instrumental in creating D-AADHs with broad substrate specificity, starting from enzymes like meso-diaminopimelate D-dehydrogenase. nih.govfrontiersin.org One-pot biocatalytic stereoinversion cascades have been constructed by combining an L-amino acid deaminase, which converts the L-amino acid to its corresponding α-keto acid, with a D-amino acid dehydrogenase to produce the D-amino acid. rsc.orgrsc.org This approach has been successfully used to synthesize a variety of D-amino acids from their readily available L-enantiomers. rsc.orgnih.gov

| Enzyme Class | Reaction Type | Substrates | Key Advantage |

| D-Amino Acid Transaminase (D-AAT) | Transamination | α-Keto acid, D-Amino donor | High stereoselectivity for D-amino acids. mdpi.com |

| Phenylalanine Ammonia Lyase (PAL) | Amination/Deracemization | Substituted cinnamic acid, Ammonia | Production of D-phenylalanines from inexpensive starting materials. nih.gov |

| D-Amino Acid Dehydrogenase (D-AADH) | Reductive Amination | α-Keto acid, Ammonia, NAD(P)H | Direct, one-step synthesis with high enantioselectivity. nih.gov |

Cascade Reactions in Enantiopure D-Phenylalanine Derivative Production

The synthesis of enantiomerically pure D-phenylalanine derivatives, including halogenated analogs, is increasingly reliant on advanced biocatalytic methods. Multienzymatic cascade reactions, which involve conducting multiple sequential enzymatic transformations in a single reaction vessel, have emerged as a powerful and efficient strategy. nih.govthieme-connect.com These one-pot systems are highly valued for their elegance, reduced downstream processing, and improved atom economy, as they circumvent the need to isolate intermediates. thieme-connect.comrsc.org

A prominent and successful cascade approach for producing D-phenylalanine derivatives starts with inexpensive substituted cinnamic acids. nih.govcnpereading.com This method typically couples the hydroamination of the cinnamic acid derivative, catalyzed by a Phenylalanine Ammonia Lyase (PAL), with a deracemization process. nih.govresearchgate.net While PAL enzymes primarily catalyze the conversion of cinnamic acids to L-phenylalanines, they often exhibit some activity towards the formation of the D-enantiomer, resulting in a racemic or enantiomerically-enriched mixture. nih.govnih.gov

To achieve high enantiopurity of the desired D-amino acid, the cascade incorporates a deracemization step. This is commonly achieved by adding an L-amino acid deaminase (LAAD), such as the one from Proteus mirabilis, which selectively oxidizes the unwanted L-enantiomer into the corresponding α-keto acid. mdpi.compolimi.it This intermediate can then be non-selectively reduced back to the racemic amino acid by a chemical reducing agent like ammonia-borane, allowing the cycle to continue until the L-enantiomer is nearly eliminated, resulting in a high yield and excellent optical purity of the D-enantiomer. nih.govnih.gov

Research has focused on enhancing the efficiency of these cascades through protein engineering. For instance, variants of PAL from Anabaena variabilis (AvPAL), such as the H359Y mutant, have been developed that show increased activity for the formation of D-phenylalanine derivatives. mdpi.com When this engineered PAL is used in the cascade system, both the conversion rate and the enantiomeric excess (ee) of the final D-amino acid product are significantly improved. nih.gov This chemoenzymatic cascade strategy has been successfully applied to a range of cinnamic acids with electron-withdrawing substituents, yielding the corresponding D-phenylalanine derivatives with good conversion rates and exceptional optical purities. nih.govthieme-connect.com

Table 1: Examples of D-Phenylalanine Derivatives Synthesized via Chemoenzymatic Cascade

| Starting Material (Substituted Cinnamic Acid) | Key Enzymes/Reagents | D-Amino Acid Product | Conversion (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| p-NO₂-cinnamic acid | AvPAL (H359Y variant), PmLAAD, NH₃BH₃ | p-NO₂-D-phenylalanine | ~80% | >98% | mdpi.com |

| t-Cinnamic acid | AvPAL, PmLAAD, NH₃BH₃ | D-phenylalanine | 82% | >99% | nih.gov |

| m-NO₂-cinnamic acid | AvPAL, PmLAAD, NH₃BH₃ | m-nitro-D-phenylalanine | 96% | >99% | nih.gov |

| Various substituted L-phenylalanines | PmLAAD, Engineered DAAT from Bacillus sp. YM-1 | Various D-phenylalanine derivatives | N/A | 90% to >99% | polimi.it |

Microbial Fermentation and Biotransformation Applications for Amino Acid Derivatization

The use of whole-cell biocatalysts in microbial fermentation and biotransformation processes represents a cornerstone of modern D-amino acid synthesis. researchgate.net This approach leverages the metabolic machinery of microorganisms, often genetically engineered Escherichia coli, to produce valuable chiral compounds like D-phenylalanine and its derivatives. mdpi.comresearchgate.net Whole-cell systems are advantageous as they obviate the need for costly enzyme purification and can intrinsically manage cofactor regeneration. polimi.it

One effective strategy involves creating artificial metabolic pathways within a microbial host. researchgate.netnih.gov For instance, a fermentation route for D-phenylalanine has been developed in E. coli K12 by engineering a pathway that first deregulates the synthesis of L-phenylalanine and then uses a series of enzymes to convert it into the D-isomer. researchgate.net This system can incorporate a D-amino acid aminotransferase (DAAT) from a species like Bacillus sphaericus and an L-amino acid deaminase (LAAD) from Proteus myxofaciens. researchgate.net

Biotransformation using whole-cell catalysts is particularly effective for stereoinversion, converting readily available L-amino acids or racemic mixtures into highly pure D-enantiomers. mdpi.comnih.gov A powerful biocatalytic cascade has been developed using two separate E. coli strains, one overexpressing LAAD from Proteus mirabilis and the other an engineered D-selective aminotransferase (DAAT) from Bacillus sp. YM-1. polimi.it In this system, the LAAD converts the L-amino acid from the starting material into its corresponding α-keto acid. The second whole-cell catalyst then uses the engineered DAAT to perform a stereoselective reductive amination of the keto acid to yield the desired D-amino acid. polimi.it This dual-cell system has been successfully applied to produce a wide array of D-phenylalanine derivatives, including those with fluoro, chloro, and methoxy substituents, achieving excellent enantiomeric excesses (90% to >99%). polimi.itnih.gov This method was also scaled to a preparative level, for example, producing D-4-fluorophenylalanine with an isolated yield of 84% and an enantiomeric excess greater than 99%. mdpi.comnih.gov

The versatility of these microbial systems is a key advantage, as the broad substrate specificity of enzymes like LAAD and DAAT allows for the synthesis of a diverse range of non-natural D-amino acids, which are critical building blocks for pharmaceuticals. polimi.itresearchgate.net

Table 2: Examples of Microbial Systems for D-Phenylalanine Derivative Production

| Microbial Host | Key Enzymes Expressed | Process Type | Product | Enantiomeric Excess (ee) | Reference |

|---|

| E. coli (two strains) | 1. L-Amino Acid Deaminase (PmLAAD) 2. Engineered D-Amino Acid Aminotransferase (DAAT) | Whole-cell biotransformation (deracemization) | D-phenylalanine derivatives (e.g., D-4-fluorophenylalanine) | 90% to >99% | polimi.itnih.gov | | E. coli W14(pR15ABK) | D-Amino Acid Aminotransferase (DAAT) from B. subtilis W600 | Fermentation | D-phenylalanine | N/A | mdpi.comnih.gov | | E. coli K12 | DAHP synthase, Chorismate mutase-prephenate dehydratase, DAAT, LAAD, Alanine (B10760859) racemase | Fermentation from glucose | D-phenylalanine | N/A | researchgate.net |

Molecular and Structural Characterization in Research Paradigms

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating the components of a mixture and is crucial for isolating and purifying synthesized compounds like 5-Bromo-2-methoxy-D-phenylalanine.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this, a reverse-phase HPLC setup, commonly using a C18 column, is typical. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Suppliers of similar compounds often guarantee purity levels of 99% or higher, as determined by HPLC. sigmaaldrich.com

Given that this compound is a chiral molecule, existing as a specific D-enantiomer, chiral HPLC is essential to determine its enantiomeric purity. researchgate.net This specialized form of HPLC uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation. researchgate.net Teicoplanin- and ristocetin-based stationary phases, for example, have proven effective for achieving enantioseparations of amino acids. nih.govresearchgate.net The successful separation of D- and L-phenylalanine has been demonstrated with retention times of 9.03 and 11.4 minutes, respectively, using a Crownpak CR+ column, illustrating the capability of this technique. researchgate.net

Table 1: Illustrative HPLC Parameters for Phenylalanine Analogs

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or Chiral (e.g., Crownpak CR+, Teicoplanin) | Separation based on polarity or chirality. nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer | Elutes the compound from the column. nih.govresearchgate.net |

| Detection | UV at 210 nm | Quantifies the compound as it elutes. researchgate.net |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |

| Temperature | 23-30 °C | Affects retention time and resolution. researchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is exceptionally suited for identifying and quantifying the compound and its potential derivatives or metabolites in complex mixtures. nih.govnih.gov

The process involves separating the sample via LC, after which the eluent is ionized and enters the mass spectrometer. In MS/MS, a specific ion (the precursor ion) corresponding to the mass of the target molecule is selected, fragmented, and the resulting product ions are detected. This method, often using Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification. nih.gov LC-MS/MS methods are rigorously validated for accuracy, precision, and linearity to ensure reliable quantitative results. nih.govnih.gov This approach is invaluable for studying how this compound might be biotransformed or for profiling related impurities during synthesis.

Table 2: General Workflow for LC-MS/MS Analysis

| Step | Description |

|---|---|

| 1. Sample Preparation | Extraction of the analyte from the matrix. |

| 2. LC Separation | Chromatographic separation using a suitable column and mobile phase. |

| 3. Ionization | Electrospray Ionization (ESI) or other soft ionization technique. |

| 4. Precursor Ion Selection (MS1) | The mass analyzer selects the molecular ion of the target compound. |

| 5. Fragmentation | The selected ion is broken into characteristic fragment ions in a collision cell. |

| 6. Product Ion Analysis (MS2) | The fragment ions are detected, confirming the identity of the original molecule. nih.gov |

Spectroscopic and Spectrometric Methods for Elucidating Molecular Architecture

These methods probe the interaction of molecules with electromagnetic radiation and electric/magnetic fields to provide detailed information about atomic connectivity and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C).

¹H NMR spectroscopy reveals the number of different types of protons in the molecule, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons on the alanine (B10760859) side chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the number and type of carbon atoms present. beilstein-journals.org

Table 3: Representative NMR Data for a Related Compound (2-Bromo-5-methoxyphenol in CDCl₃) beilstein-journals.org

| Nucleus | Chemical Shift (δ, ppm) | Inferred Structural Assignment |

|---|---|---|

| ¹H NMR | 7.32 (d) | Aromatic proton adjacent to the bromine atom. |

| 6.45 (d) | Aromatic proton ortho to the hydroxyl group. | |

| 6.34 (dd) | Aromatic proton meta to both hydroxyl and methoxy groups. | |

| 3.86 (s) | Methoxy group (-OCH₃) protons. | |

| ¹³C NMR | 160.61 | Carbon bearing the methoxy group. |

| 153.00 | Carbon bearing the hydroxyl group. | |

| 131.95 | Aromatic carbon protonated. | |

| 108.45 | Aromatic carbon protonated. | |

| 101.67 | Aromatic carbon protonated. | |

| 100.89 | Carbon bearing the bromine atom. |

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can determine the molecular mass with enough accuracy to confirm the elemental formula. beilstein-journals.org For this compound (C₁₀H₁₂BrNO₃), the expected monoisotopic mass would be precisely calculated to confirm the compound's identity. achemblock.com

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The molecular ion is broken apart, and the masses of the resulting fragments are analyzed. The fragmentation pattern is like a fingerprint for the molecule, revealing its constituent parts. For instance, common fragments would likely correspond to the loss of the carboxyl group (-COOH), the methoxy group (-OCH₃), or cleavage of the side chain.

Table 4: Predicted Key Fragments for this compound in MS/MS

| Fragment | Description |

|---|---|

| [M-H]⁻ or [M+H]⁺ | Molecular ion (depending on ionization mode). |

| [M-HCOOH] | Loss of the formic acid moiety from the carboxylic acid group. |

| [M-CH₃] | Loss of a methyl radical from the methoxy group. |

| [M-C₂H₄NO₂] | Cleavage resulting in the bromo-methoxy-benzyl cation. |

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. For this compound, the absorption is primarily due to electronic transitions within the substituted benzene (B151609) ring. This technique is often used as a detector in HPLC systems, where it provides a qualitative signal as the compound elutes from the column. researchgate.net A common detection wavelength for phenylalanine and its derivatives is around 210 nm. researchgate.net

The presence of the bromine atom and the methoxy group on the phenyl ring acts as auxochromes, which are expected to shift the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted phenylalanine. UV-Vis spectrophotometry can also be used for quantitative analysis by measuring the absorbance at λmax and relating it to concentration via the Beer-Lambert law, using a standard calibration curve.

Complementary Advanced Analytical Techniques

A combination of spectroscopic and spectrometric methods is essential for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass of this compound, which corresponds to its molecular formula, C₁₀H₁₂BrNO₃. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, the amine N-H stretching vibration, C-H stretching vibrations of the aromatic ring and the aliphatic chain, and C-O stretching of the methoxy group and the carboxylic acid.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are crucial for confirming the stereochemistry of the molecule. These methods are sensitive to the chiral nature of the compound and would definitively distinguish the D-enantiomer from the L-enantiomer or a racemic mixture. The specific rotation value would be a key identifying parameter for this compound.

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of the chiral center. Obtaining a suitable crystal of this compound would allow for its complete structural elucidation. Research on related phenylalanine derivatives has demonstrated the utility of this technique in confirming molecular structures.

The following table summarizes the expected analytical data for this compound based on standard analytical techniques and data from closely related compounds.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons (revealing substitution pattern), a singlet for the methoxy group protons, and multiplets for the α- and β-protons of the alanine side chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with shifts influenced by bromo and methoxy substituents), the methoxy carbon, and the α- and β-carbons of the alanine side chain. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement confirming the elemental composition of C₁₀H₁₂BrNO₃. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for -COOH, -NH₂, C-O, and aromatic C-H functional groups. |

| Chiroptical Methods (e.g., Specific Rotation) | A specific optical rotation value that is equal in magnitude but opposite in sign to that of its L-enantiomer. |

| X-ray Crystallography | Determination of the precise three-dimensional structure and absolute stereochemistry (D-configuration) of the molecule in the solid state. |

Mechanistic Investigations of Biological Interactions and Activity

Role as Chiral Building Blocks in Complex Biomolecule Synthesis

Non-standard amino acids (nsAAs) like 5-Bromo-2-methoxy-D-phenylalanine are crucial components in the synthesis of novel peptides and complex biomolecules. flintbox.com Their defined stereochemistry is fundamental for creating molecules with specific three-dimensional structures, which is often a prerequisite for biological activity.

The D-configuration of this compound makes it particularly valuable. Peptides incorporating D-amino acids are generally more resistant to proteolytic degradation by enzymes in vivo compared to their L-amino acid counterparts. nih.gov This increased stability is a desirable attribute for the development of therapeutic peptides. The synthesis of optically pure D-phenylalanine derivatives has been achieved through various methods, including one-pot multienzymatic cascade processes that convert inexpensive cinnamic acids into the desired D-phenylalanine derivatives with high yields. nih.gov

Derivatives such as Boc-2-bromo-D-phenylalanine, which is structurally similar to the title compound, are recognized as versatile building blocks in peptide synthesis. chemimpex.com The presence of a bromine atom on the phenyl ring allows for further chemical modifications, enabling the introduction of diverse functional groups into the peptide chain. This functionalization is a key strategy in medicinal chemistry to create novel compounds that can target specific biological pathways and to study protein-protein interactions. chemimpex.com The ability to incorporate such modified amino acids is essential for generating bioactive peptides for drug discovery and therapeutic formulations. flintbox.comchemimpex.com

Below is a table summarizing the applications of phenylalanine derivatives as chiral building blocks.

Interactive Data Table: Applications of Phenylalanine Derivatives in Synthesis| Derivative Type | Application | Key Advantages | Reference |

|---|---|---|---|

| D-Phenylalanine Derivatives | Synthesis of therapeutic peptides | High optical purity, increased resistance to proteolysis. | nih.govnih.gov |

| Boc-protected Bromo-D-phenylalanine | Building block for complex peptides | Allows for further chemical functionalization via the bromine atom. | chemimpex.com |

| General Non-Standard Amino Acids (nsAAs) | Natural product synthesis, therapeutic proteins | Provides structural diversity and functional modularity. | flintbox.comnih.gov |

Exploration of Biochemical Pathways and Enzymatic Modulation by Phenylalanine Derivatives

The introduction of substituted phenylalanine derivatives into biological systems can significantly influence biochemical pathways and modulate enzyme activity. The metabolism of structurally related compounds provides insight into the potential biochemical fate of this compound. For instance, the metabolic pathway of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) involves oxidative deamination and demethylation processes. nih.gov These reactions suggest that this compound could also be a substrate for aminotransferases, oxidases, and demethylating enzymes.

Enzymes like Phenylalanine Ammonia (B1221849) Lyase (PAL) are central to the metabolism of phenylalanine and its derivatives. researchgate.net PALs catalyze the conversion of L-phenylalanine to trans-cinnamic acid and are also capable of catalyzing the reverse reaction, the amination of cinnamic acids to form phenylalanine analogues. frontiersin.org The substrate specificity of PALs can be engineered to enhance their activity towards non-natural substrates, allowing for the biocatalytic production of various substituted phenylalanines. nih.gov

Furthermore, phenylalanine derivatives can act as modulators of other enzymes. Studies have shown that certain small molecules can act as protectors of human phenylalanine hydroxylase (hPAH) activity by interacting with the enzyme's active site. nih.gov This suggests that substituted phenylalanines could potentially influence the activity of enzymes involved in amino acid metabolism. Lipases are another class of enzymes that have been used for the enzymatic synthesis of phenylalanine derivatives, such as phenylalanine butyramide, highlighting the interaction between these enzymes and phenylalanine-based substrates. mdpi.com

Structure-Activity Relationship (SAR) Studies for Substituted Phenylalanine Derivatives

The biological activity of phenylalanine derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the influence of specific functional groups on the compound's properties and interactions with biological targets.

The presence of halogen and methoxy (B1213986) groups on the phenyl ring, as in this compound, is a key determinant of its potential activity. In a study on related compounds, the addition of bromo-methoxy functional groups to a parent molecule was found to be essential for conferring sperm-immobilizing activity. nih.gov This highlights the critical role of these specific substituents in defining the biological function.

The position of substituents on the aromatic ring is also crucial. Research on Phenylalanine Ammonia Lyases (PALs) has shown that the enzyme's active site can be modified to better accommodate substrates with bulky substituents, particularly at the meta- or para-positions. nih.gov Moreover, certain engineered aminoacyl-tRNA synthetases (aaRS) have demonstrated remarkable promiscuity, able to recognize and incorporate phenylalanine derivatives with substitutions at any position on the aromatic ring (ortho, meta, or para). acs.org

Methoxylation, in particular, has been shown to improve the physicochemical properties of molecules, such as enhancing aqueous solubility and membrane-penetrating capabilities, which can lead to increased oral bioavailability. semanticscholar.org The methoxy group can also prevent oxidative metabolism at its position of attachment. semanticscholar.org

Interactive Data Table: Structure-Activity Relationships of Substituted Phenylalanines

| Structural Feature | Influence on Activity/Property | Example | Reference |

|---|---|---|---|

| Bromo-methoxy substitution | Essential for specific biological activities (e.g., spermicidal). | WHI-05 and WHI-07 compounds. | nih.gov |

| Methoxy group | Improves solubility and bioavailability; prevents oxidative metabolism. | Methoxyflavonoids. | semanticscholar.org |

| Ortho-substitutions | Can be incorporated into proteins using engineered enzymes. | o-cyano-phenylalanine. | acs.org |

| Bulky substituents (m-, p-) | Can be accommodated by engineered Phenylalanine Ammonia Lyases. | m-, p-substituted phenylalanine analogs. | nih.gov |

Mechanisms of Interaction with Biomacromolecules (e.g., Specific Proteins, Enzymes)

The biological effects of this compound are mediated through its interactions with various biomacromolecules, such as proteins and enzymes. The unique structure of this non-canonical amino acid facilitates several types of molecular interactions.

One key mechanism is the site-specific incorporation of such amino acids into proteins. This allows for the study of protein structure and function and can be used to create novel protein-based therapeutics. flintbox.com Non-canonical amino acids containing reactive groups can be incorporated into a protein sequence and then induced to form covalent bonds with nearby amino acid residues, a technique known as proximity-induced crosslinking. nih.gov For example, phenylalanine analogs containing Michael acceptors have been shown to react selectively with nearby lysine (B10760008) residues. nih.gov

Phenylalanine residues themselves can play a direct role in protein structure and assembly. They have been found to promote the interaction of transmembrane helices through the formation of specific sequence motifs like FxxGxxxG, which helps to stabilize helix-helix interfaces within the cell membrane. nih.gov

Furthermore, derivatives of phenylalanine can interact directly with the active sites of enzymes. For instance, certain compounds have been shown to affect the coordination of the catalytic iron center in the active site of human phenylalanine hydroxylase. nih.gov The study of Boc-2-bromo-D-phenylalanine has also highlighted its utility in investigating protein interactions and enzyme mechanisms, underscoring the potential of such substituted amino acids to serve as molecular probes. chemimpex.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Biomacromolecule Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 5-Bromo-2-methoxy-D-phenylalanine, and a target biomacromolecule, typically a protein or nucleic acid.

A hypothetical molecular docking study of this compound would involve:

Target Selection: Identifying a relevant protein target where a phenylalanine derivative might exert a biological effect.

Binding Site Prediction: Locating the most probable binding pocket on the protein.

Docking Simulation: Using algorithms to fit the compound into the binding site in various conformations.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates binding affinity. The analysis would reveal key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

While no specific studies are available, research on other substituted phenylalanine derivatives indicates that the nature and position of substituents on the phenyl ring significantly influence binding to protein targets.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding.

For this compound, an MD simulation would:

Simulate the behavior of the docked complex in a physiological environment (e.g., water, ions) over nanoseconds or longer.

Analyze the trajectory to assess the stability of key interactions identified in docking.

Calculate the binding free energy, a more accurate measure of affinity than docking scores.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict its geometry, reactivity, and spectroscopic properties.

A DFT study on this compound would likely involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Studies on similar molecules, such as other halogenated phenylalanines, have used DFT to understand how substitutions affect the electronic properties and potential for non-covalent interactions like halogen bonding. researchgate.netkobv.denih.gov

In Silico Screening and Rational Design of Novel Derivatives

In silico screening involves computationally searching large libraries of compounds to identify those with a high probability of binding to a specific target. While this compound itself could be part of such a library, it could also serve as a starting point for the rational design of new, potentially more potent or selective derivatives.

This process would entail:

Using the structural insights from docking and MD simulations of the parent compound.

Making targeted chemical modifications to the molecule in silico (e.g., changing the halogen, altering the position of the methoxy (B1213986) group, or adding other functional groups).

Evaluating these new virtual derivatives using the same computational workflow (docking, MD, DFT) to predict which modifications are most likely to improve the desired properties. This iterative cycle of design and evaluation can accelerate the discovery of lead compounds.

While specific data for this compound is not available, the principles of rational drug design have been successfully applied to other D-phenylalanine derivatives to develop novel therapeutic agents. frontiersin.orgnih.gov

Future Perspectives and Emerging Research Avenues

Integration with Advanced Synthetic Biology for Engineered Compound Production

The production of complex molecules like 5-Bromo-2-methoxy-D-phenylalanine can be revolutionized by advanced synthetic biology approaches. Metabolic engineering and enzymatic synthesis offer promising avenues for the sustainable and scalable production of this and other halogenated amino acids.

Researchers have successfully engineered microorganisms to produce halogenated amino acids. For example, Corynebacterium glutamicum, an industrial workhorse for amino acid production, has been metabolically engineered to express genes for halogenases, enabling the synthesis of compounds like 7-chloro-L-tryptophan directly from simple feedstocks. nih.gov A similar strategy could be developed for this compound. This would involve the introduction of a regiospecific halogenase capable of brominating a phenylalanine precursor, alongside enzymes for methoxylation, into a robust production host like E. coli or Saccharomyces cerevisiae. The use of α-keto acid precursors of phenylalanine derivatives in fermentation cultures has also been shown to be a viable strategy for the in vivo production and incorporation of non-canonical amino acids. nih.gov

Furthermore, enzyme engineering can be employed to tailor halogenases and other biosynthetic enzymes for improved activity and specificity towards the desired phenylalanine scaffold. nih.gov Directed evolution and rational design could enhance enzyme performance, leading to higher yields and purities of the target compound. researchgate.net This bio-based production platform would be a significant advancement over traditional, often complex and less environmentally friendly, chemical synthesis routes.

Table 1: Key Enzymes in Engineered Production of Functionalized Amino Acids

| Enzyme Class | Function | Relevance for this compound |

|---|---|---|

| Halogenase | Catalyzes the regiospecific addition of a halogen (e.g., bromine) to a substrate. | Essential for introducing the bromine atom onto the phenylalanine ring. |

| Methyltransferase | Transfers a methyl group from a donor molecule to the substrate. | Required for the methoxylation of the phenylalanine ring. |

| Aminotransferase | Catalyzes the transfer of an amino group to a keto-acid precursor. | Can be used in the final step of biosynthesis from a phenylpyruvic acid derivative. nih.govnih.gov |

Application in Proteomic and Metabolomic Research Tool Development

The unique chemical handles on this compound make it a prime candidate for the development of novel tools for proteomics and metabolomics. The incorporation of such non-canonical amino acids into proteins allows for the study of protein synthesis, localization, and interaction networks.

One prominent application is in the field of bio-orthogonal non-canonical amino acid tagging (BONCAT). This technique allows for the selective labeling and identification of newly synthesized proteins within cells. nih.gov If this compound can be incorporated into proteins by the cellular machinery, the bromine atom or the methoxy (B1213986) group could potentially be used as a unique tag for subsequent detection or purification, although this is less common than using azide (B81097) or alkyne groups.

More directly, the development of fluorescent probes based on amino acid structures is a burgeoning field. biorxiv.orgnih.gov The core structure of this compound could be chemically modified to create a fluorescent sensor. Such a probe could be used to label specific proteins or to develop assays for enzymes that metabolize phenylalanine derivatives. The introduction of such modified amino acids into proteins can also serve as a probe for studying protein structure and dynamics with minimal perturbation. nih.govpsu.edu

Development of Advanced Analytical Probes Utilizing Bromine Isotopes

The presence of a bromine atom in this compound offers a powerful advantage for mass spectrometry-based analyses due to the unique isotopic signature of bromine. Naturally occurring bromine is a near 50:50 mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org This results in a characteristic M+2 peak in a mass spectrum, where two peaks of roughly equal intensity are observed, separated by two mass units.

This distinct isotopic pattern can be exploited to develop advanced analytical probes. In complex biological samples, distinguishing a metabolite of interest from the background noise can be challenging. However, any molecule containing a bromine atom, such as this compound or its downstream metabolites, will exhibit this tell-tale isotopic signature. nih.gov This allows for highly specific and sensitive detection using techniques like liquid chromatography-mass spectrometry (LC-MS).

This "isotopic signature transfer" technique, termed IsoStamp, has been successfully used to track and identify tagged peptides in complex cell lysates with high fidelity. nih.gov A dibrominated tag, for instance, creates a unique M, M+2, M+4 pattern that can be computationally searched for in full-scan mass spectra. nih.gov Similarly, the single bromine in this compound can serve as a "bromatogram" tracer, simplifying the identification of its metabolic fate. nih.gov Furthermore, positron-emitting isotopes of bromine, such as ⁷⁶Br, can be used to develop radiolabeled tracers for positron emission tomography (PET) imaging, enabling the in vivo tracking of the amino acid derivative and its accumulation in tissues like tumors. snmjournals.org

Table 2: Stable Isotopes of Bromine and Their Application in Mass Spectrometry

| Isotope | Natural Abundance (%) | Mass (amu) | Application in MS |

|---|---|---|---|

| ⁷⁹Br | 50.69 | 78.9183 | Creates the characteristic M+ peak. |

Exploration of Novel Biologically Relevant Targets and Pathways for Functional Phenylalanine Derivatives

The introduction of functionalized phenylalanine derivatives into biological systems can perturb normal cellular processes, providing a method to explore and identify novel biological targets and metabolic pathways. As an analog of the essential amino acid phenylalanine, this compound could interact with a variety of proteins and enzymes involved in phenylalanine metabolism and transport.

For instance, high levels of phenylalanine are known to be neurotoxic and can affect the synthesis of neurotransmitters by inhibiting enzymes like tyrosine and tryptophan hydroxylases. biorxiv.org Studying the effects of this compound on these pathways could reveal new insights into the structural requirements for enzyme inhibition and potentially lead to the development of new therapeutic agents for neurological disorders.

Moreover, the incorporation of phenylalanine derivatives into proteins can alter their structure and function. nih.gov By systematically replacing native phenylalanine residues with this compound in a target protein, researchers can probe the role of specific residues in protein folding, stability, and protein-protein interactions. The D-configuration of this amino acid also makes it resistant to proteolysis, a desirable trait for developing stable peptide-based drugs. The exploration of how this D-amino acid interacts with cellular machinery could uncover novel transport mechanisms or enzymatic activities. The activation of secondary metabolic pathways in plants by aromatic amino acids like phenylalanine and tyrosine is another area where analogs could be used to probe regulatory networks. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.